3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
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Overview
Description
3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions . Another approach includes the cyclization of a precursor molecule containing the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, piperidine analogs, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the pyridine ring.
Pyrrolizine: Another heterocyclic compound with a fused ring system.
Prolinol: A derivative of proline with similar stereochemical properties.
Uniqueness
3-Amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for greater structural diversity and potential for interaction with a wider range of biological targets compared to simpler analogs .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-13-9(5-8(11)10(13)14)7-3-2-4-12-6-7/h2-4,6,8-9H,5,11H2,1H3 |
InChI Key |
VDUWWCRAGRTWTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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